molecular formula C18H15ClN2O2 B287178 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B287178
M. Wt: 326.8 g/mol
InChI Key: CIXLEMSPAPEIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, also known as CMPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods, and has been found to have several biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in an increase in the activity of the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. This increase in GABAergic activity is believed to underlie the anxiolytic, antidepressant-like, and anticonvulsant effects of 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
Biochemical and Physiological Effects:
3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been found to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is responsible for inhibitory neurotransmission. Additionally, 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Furthermore, 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been found to decrease the levels of inflammatory cytokines, which are molecules that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been found to have low toxicity and minimal side effects, which makes it a safe compound to use in animal studies. However, one limitation of using 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. One direction is to further investigate its mechanism of action, particularly its interaction with the GABAA receptor. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate for its potential therapeutic applications. Furthermore, studies are needed to investigate the long-term effects of 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate on the brain and its potential for the treatment of neurodegenerative diseases. Finally, more research is needed to investigate the potential of 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate as a tool for studying the role of the GABAergic system in anxiety, depression, and epilepsy.

Synthesis Methods

The synthesis of 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been reported using various methods, including the reaction of 3-chloro-2-methylphenyl hydrazine with ethyl 2-oxo-4-phenylbutyrate, followed by cyclization with acetic anhydride. Another method involves the reaction of 3-chloro-2-methylphenyl hydrazine with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, followed by esterification with thionyl chloride. These methods have been found to yield 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate in good yields and purity.

Scientific Research Applications

3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant-like effects in animal models, and has been suggested as a potential therapeutic agent for the treatment of anxiety and depression. Additionally, 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been found to have anticonvulsant properties, and has been suggested as a potential treatment for epilepsy. Furthermore, 3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been found to have neuroprotective effects, and has been suggested as a potential therapeutic agent for the treatment of neurodegenerative diseases.

properties

Product Name

3-chloro-2-methylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

(3-chloro-2-methylphenyl) 5-methyl-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C18H15ClN2O2/c1-12-16(19)9-6-10-17(12)23-18(22)15-11-20-21(13(15)2)14-7-4-3-5-8-14/h3-11H,1-2H3

InChI Key

CIXLEMSPAPEIIC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)OC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=CC=C1Cl)OC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C

Origin of Product

United States

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